5-(Difluoromethyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
5-(difluoromethyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N3/c1-5-3-8-12-7(9(10)11)4-6(2)14(8)13-5/h3-4,9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRYFQUOHUVDSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. The reaction is carried out in acetic acid to predominantly form 7-difluoromethylpyrazolo[1,5-a]pyrimidines, while the use of trifluoroacetic acid favors the formation of 5-difluoromethyl derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Medicinal Applications
1. Antitumor Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer potential. The compound has been studied for its ability to inhibit specific cancer cell lines, demonstrating activity against prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells. For instance, some derivatives showed inhibition rates exceeding 50% at concentrations as low as 5 µg/ml, suggesting potential as lead compounds in cancer therapy .
2. Enzyme Inhibition
The compound has also been investigated for its enzymatic inhibitory activities. It acts on various targets, including kinases and phosphodiesterases, which are crucial in many signaling pathways involved in cancer progression and other diseases. This makes it a promising candidate for developing targeted therapies .
3. Antifungal and Insecticidal Properties
Recent studies have highlighted the antifungal and insecticidal activities of related compounds. For example, certain derivatives exhibited potent antifungal effects against pathogens like Botrytis cinerea and Phomopsis sp., with inhibition rates comparable to established fungicides . Additionally, insecticidal assays indicated moderate efficacy against pests such as Mythimna separata and Spodoptera frugiperda, suggesting potential agricultural applications .
Material Science Applications
The unique structural characteristics of 5-(difluoromethyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine have led to its exploration in materials science:
1. Photophysical Properties
The compound exhibits remarkable photophysical properties that make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to form stable crystalline structures enhances its utility in solid-state applications where stability and performance are critical .
2. Supramolecular Chemistry
Studies have shown that pyrazolo[1,5-a]pyrimidine derivatives can form complex supramolecular assemblies. These assemblies can be utilized in drug delivery systems or as scaffolds for designing new materials with tailored properties .
Case Studies
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances the compound’s binding affinity and metabolic stability, making it a potent inhibitor of certain biological pathways. The exact pathways and targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
7-Difluoromethylpyrazolo[1,5-a]pyrimidine: Similar in structure but differs in the position of the difluoromethyl group.
5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine: Contains two difluoromethyl groups, enhancing its biological activity.
Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate: A derivative with additional functional groups that modify its activity.
Uniqueness
5-(Difluoromethyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological properties. The presence of the difluoromethyl group at the 5-position enhances its metabolic stability and binding affinity, making it a valuable compound in medicinal chemistry .
Biological Activity
5-(Difluoromethyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C9H9F2N3
- Structure : The compound features a difluoromethyl group at the 5-position and methyl groups at the 2 and 7 positions of the pyrazolo ring. This unique substitution pattern enhances its lipophilicity and biological activity.
Synthesis Methods
The synthesis of 5-(difluoromethyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine typically involves cyclocondensation reactions of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds. Common reaction conditions include:
- Solvents : Acetic acid or trifluoroacetic acid
- Temperature : Varies based on the specific reaction pathway chosen
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. In vitro studies have shown that 5-(difluoromethyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine can inhibit various cancer cell lines. For instance:
The compound's mechanism involves inhibition of key kinases associated with cancer proliferation and survival pathways.
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. It has been shown to inhibit COX-2 activity with an IC50 comparable to standard anti-inflammatory drugs:
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 5-(Difluoromethyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine | 0.04 ± 0.09 | |
| Celecoxib | 0.04 ± 0.01 |
Enzyme Inhibition
The compound has also been identified as a potent inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a role in metabolic disorders:
- Enzyme Target : 11β-HSD1
- Implications : Potential application in treating obesity and metabolic syndrome.
The biological activity of 5-(difluoromethyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine is attributed to its interaction with specific molecular targets:
- Binding Affinity : The difluoromethyl group enhances binding affinity to target enzymes.
- Metabolic Stability : The unique structure improves metabolic stability compared to other derivatives.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Cancer Therapy : A study showed enhanced efficacy against multiple cancer cell lines compared to traditional chemotherapeutics.
- Metabolic Disorders : Research indicated significant improvements in metabolic parameters in animal models treated with the compound.
Q & A
Q. What synthetic strategies are most effective for constructing the pyrazolo[1,5-a]pyrimidine core in 5-(difluoromethyl)-2,7-dimethyl derivatives?
The pyrazolo[1,5-a]pyrimidine core can be synthesized via cyclocondensation of β-enaminones with 3-methyl-1H-pyrazol-5-amine under microwave irradiation (MWI) at 160°C. This method achieves high yields (67–93%) and avoids catalysts, improving reaction mass efficiency (RME: 40–53%). Substitutions at position 7 (e.g., electron-withdrawing/donating groups) are introduced using β-enaminones derived from methyl ketones and DMF-DMA .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing 5-(difluoromethyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine?
Key techniques include:
- NMR spectroscopy to confirm substituent positions and purity.
- X-ray crystallography to resolve molecular geometry and intermolecular interactions (e.g., π-stacking in solid-state fluorescence) .
- Mass spectrometry for molecular weight validation.
- UV-Vis and fluorescence spectroscopy to analyze photophysical properties (e.g., Stokes shift, quantum yield) .
Q. How do solvent polarity and substituents influence the photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives?
Solvent polarity affects intramolecular charge transfer (ICT) efficiency, altering absorption/emission wavelengths. Electron-withdrawing groups (EWGs) at position 7 reduce the HOMO-LUMO gap, enhancing fluorescence quantum yields (e.g., 0.45–0.68 in DMSO). Solid-state emission is influenced by aggregation-induced effects, with substituents modulating π-π interactions .
Advanced Research Questions
Q. What mechanistic insights explain contradictions between experimental and computational data in photophysical studies?
Discrepancies arise from approximations in TD-DFT calculations (e.g., solvent effects, excited-state relaxation). For example, theoretical Stokes shifts may underestimate experimental values due to unaccounted solvent reorganization or vibronic coupling. Validation via temperature-dependent fluorescence quenching or femtosecond transient absorption can resolve these gaps .
Q. How can 5-(difluoromethyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine be tailored for selective enzyme inhibition (e.g., cytochrome P450)?
Structure-activity relationship (SAR) studies reveal that the difluoromethyl group enhances binding affinity to hydrophobic enzyme pockets. Docking simulations show steric complementarity with the CYP450 active site. In vitro assays (e.g., fluorometric inhibition kits) quantify IC50 values, with modifications at position 2 (methyl) improving selectivity .
Q. What methodologies optimize reaction mass efficiency (RME) in large-scale synthesis while minimizing waste?
Solvent-free condensation and microwave-assisted synthesis reduce byproducts (e.g., methanol, water). Catalytic systems (e.g., PdCl2(PPh3)2 for cross-coupling) improve atom economy. Lifecycle assessment (LCA) tools evaluate RME trade-offs between yield and purification steps .
Q. Why do solid-state and solution-phase fluorescence properties differ significantly in pyrazolo[1,5-a]pyrimidine derivatives?
Solid-state emission is governed by aggregation-induced emission (AIE) or excimer formation, while solution-phase fluorescence depends on solvent polarity and ICT efficiency. Crystal packing analysis (via Hirshfeld surfaces) identifies intermolecular interactions (e.g., hydrogen bonds) that restrict non-radiative decay pathways in the solid state .
Q. How can fluorinated analogs (e.g., trifluoromethyl derivatives) be synthesized to enhance bioactivity?
Fluorination is achieved via [3+2] cycloaddition of N-aminopyridinium salts with gem-difluorostyrenes. The trifluoromethyl group improves metabolic stability and lipophilicity, as validated by logP measurements and in vivo pharmacokinetic studies .
Q. What computational approaches predict the biological activity of novel pyrazolo[1,5-a]pyrimidine analogs?
Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations model ligand-receptor binding. QSAR models trained on IC50 datasets identify critical descriptors (e.g., polar surface area, H-bond donors) for activity optimization .
Q. How are regioselectivity challenges addressed in multi-step functionalization of the pyrazolo[1,5-a]pyrimidine scaffold?
Regioselective substitutions are achieved via protecting group strategies (e.g., PMBCl for amine protection) and catalyst-controlled cross-coupling (e.g., PdCl2/dppf for boronate couplings). Monitoring reaction progress via LC-MS ensures intermediate stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
